7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a complex organic compound with a unique structure that includes a dithiolane ring and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of a purine derivative with 1,2-ethanedithiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .
Major Products
Scientific Research Applications
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its antibronchospastic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The compound’s dithiolane ring can undergo oxidation, leading to the formation of reactive intermediates that interact with enzymes and other proteins. These interactions can inhibit enzyme activity and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring structure and have similar reactivity.
N-alkyl-1,3-oxathiolan-2-imines: These compounds have a similar sulfur-containing ring and exhibit comparable chemical properties.
Uniqueness
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its combination of a purine base with a dithiolane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N4O2S2+ |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H15N4O2S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-8H,3-5H2,1-2H3/q+1 |
InChI Key |
CALHUPUAFNQHOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC3SCCS3 |
Origin of Product |
United States |
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